![molecular formula C12H15BrN2O2 B1451219 N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide CAS No. 886009-20-7](/img/structure/B1451219.png)
N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide
Descripción general
Descripción
N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide , also known by its chemical formula C12H15BrN2O2 , is a compound used in proteomics research. It has a molecular weight of approximately 299.17 g/mol .
Molecular Structure Analysis
The molecular structure of N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide consists of a butanamide backbone with a 4-aminophenyl group attached via an acetyl bromide linkage. The bromine atom provides additional reactivity and specificity .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitution , acylation , and hydrolysis . Its reactivity depends on the functional groups present, such as the amide , bromide , and phenyl moieties .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity : A study by Raza et al. (2019) details the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which were evaluated for their inhibitory potential against mushroom tyrosinase. Some compounds in this series showed significant biological activity and minimal toxicity, suggesting their potential use in depigmentation drugs (Raza et al., 2019).
Antidiabetic Potential : Nazir et al. (2018) synthesized N-substituted derivatives of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, which exhibited promising antidiabetic potential by inhibiting the α-glucosidase enzyme. Their study suggests these compounds as potential lead molecules for further research in antidiabetic agents (Nazir et al., 2018).
Dye and Pigment Synthesis : Güzel et al. (1997) explored the use of N-Phenyl-3-oxo-butana'mide in the synthesis of dyes and pigments. They investigated the reaction of this compound with various diazonium salts to create products that coordinate with copper(II) and iron(III) (Güzel et al., 1997).
Dipeptidyl Peptidase IV Inhibitors : A study by Nitta et al. (2012) synthesized 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors, showing significant inhibitory activity (Nitta et al., 2012).
Lipoxygenase Inhibitors : Research by Aziz‐ur‐Rehman et al. (2016) on N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds revealed their potential as lipoxygenase inhibitors, with activities comparable to the reference standard Baicalein (Aziz‐ur‐Rehman et al., 2016).
Propiedades
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-2-3-11(16)14-9-4-6-10(7-5-9)15-12(17)8-13/h4-7H,2-3,8H2,1H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRMVAXZHMACIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



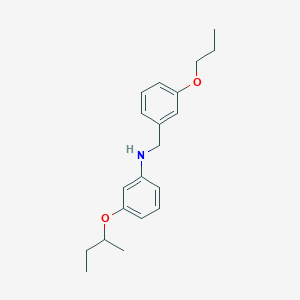

![7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1451140.png)
![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1451141.png)
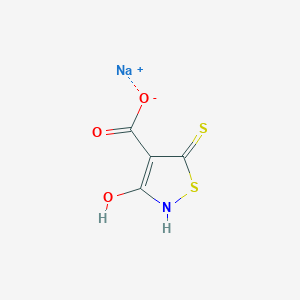
![(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1451145.png)
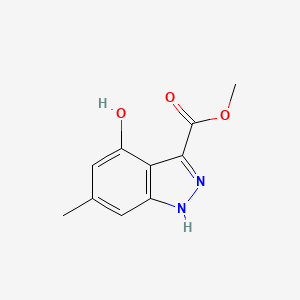
![5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1451149.png)

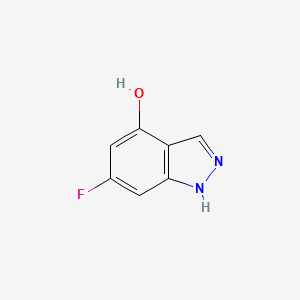
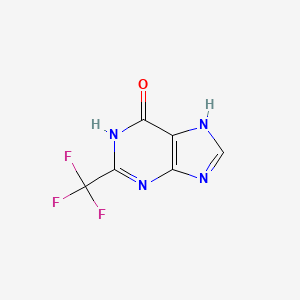
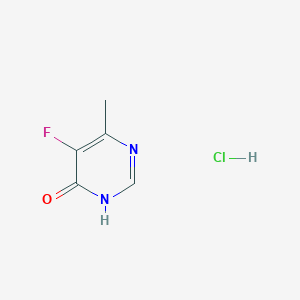
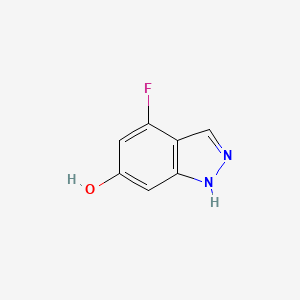
![7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1451158.png)